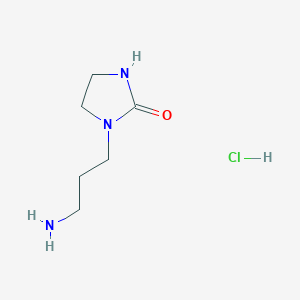

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride

Description

Historical Development of Imidazolidinone Research

The imidazolidinone scaffold first gained prominence in the mid-20th century through pioneering work on heterocyclic compound synthesis. Early research focused on developing stable chelating agents, with Wulff's 1999 investigation demonstrating the superior stability of imidazolidinone carbene complexes compared to oxazolidinone analogs. These studies revealed that N-substituted imidazolidinones exhibit enhanced electronic density at the nitrogen centers, improving their coordination capabilities and chemical stability.

The 2010s marked a turning point with computational chemistry enabling targeted modifications. A 2015 Lithuanian study systematically explored 4-imidazolidinone derivatives as Bcl-2 protein inhibitors, establishing structure-activity relationships critical for anticancer drug development. Concurrently, advances in nitroimidazole chemistry provided synthetic frameworks adaptable to imidazolidinone functionalization, particularly in introducing aminoalkyl side chains. These developments created the methodological foundation for synthesizing and characterizing complex derivatives like 1-(3-aminopropyl)imidazolidin-2-one hydrochloride.

Position in Contemporary Research

Modern applications leverage the compound's dual functionality:

- Molecular recognition : The aminopropyl side chain enables hydrogen bonding interactions critical for protein-ligand binding

- Coordination chemistry : The imidazolidinone ring serves as an electron-rich ligand for transition metal catalysts

Recent patent literature (e.g., CN103450090A) demonstrates industrial interest in related N-aminopropyl imidazole derivatives for polymer chemistry applications. The hydrochloride salt form enhances aqueous solubility, making it preferable for biological studies compared to non-ionic analogs.

Significance in Chemical Research Framework

This compound occupies a strategic position in heterocyclic chemistry due to:

| Property | Significance |

|---|---|

| Bicyclic structure | Provides conformational rigidity for precise molecular recognition |

| Tertiary amine | Enables pH-dependent solubility modulation |

| Chloride counterion | Improves crystallinity for X-ray diffraction studies |

Computational analyses using Schrödinger Suite tools (QikProp 4.0) predict favorable LogP (-1.2) and polar surface area (78 Ų) values, suggesting strong membrane permeability. These characteristics make it a promising candidate for developing blood-brain barrier-penetrating therapeutics.

Related Compounds and Structural Analogs

Key structural analogs include:

- 2-Nitroimidazoles : Exhibit similar ring strain but require complex synthesis routes involving diazotization/nitration

- 5-Arylideneimidazolidinones : Share the core scaffold but lack the aminopropyl functionalization

- N-Cyanoethylimidazoles : Intermediate in patented synthesis routes for aminopropyl derivatives

Comparative stability studies show the hydrochloride salt form increases thermal decomposition temperature by 40°C compared to free base forms. This enhanced stability facilitates handling in industrial-scale reactions.

Research Challenges and Knowledge Gaps

Current limitations center on:

- Stereochemical control : Difficulty achieving enantiomeric purity during aminopropyl side chain introduction

- Scalability : Multi-step synthesis routes (e.g., Knoevenagel condensation followed by hydrogenation) suffer from <60% overall yields

- Computational modeling : Accurate prediction of tautomeric preferences in aqueous environments remains challenging

Emerging strategies like flow chemistry and enzymatic resolution show promise for addressing these issues, but require further optimization for industrial adoption.

Properties

IUPAC Name |

1-(3-aminopropyl)imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-2-1-4-9-5-3-8-6(9)10;/h1-5,7H2,(H,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJULJMLNCQVFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197236-65-9 | |

| Record name | 1-(3-aminopropyl)imidazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride typically involves the reaction of imidazolidinone with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Imidazolidinone+3-Aminopropylamine+HCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : Studies have indicated potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its mechanism involves interaction with protein kinases that regulate cell growth and survival .

Biological Research

- Biochemical Assays : Used as a reagent in biochemical assays to study enzyme activities and interactions.

- Cell Culture Studies : Investigated for effects on cell viability and proliferation in various cancer cell lines.

Material Science

- Polymer Development : The compound can act as a building block for synthesizing novel polymers with unique properties, potentially useful in coatings or biomedical applications.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride:

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Imidazolidin-2-one Derivatives

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties and Salt Forms

- Solubility : The hydrochloride salt of the target compound improves water solubility compared to free bases (e.g., 1-(4-phenyl-2-pyridyl)imidazolidin-2-one, which lacks ionic character) .

- Stability: Hydrochloride salts generally exhibit higher stability under physiological conditions than dihydrochlorides (e.g., methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride), which may hydrolyze more readily .

Biological Activity

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride, a compound with the CAS number 1197236-65-9, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazolidinone structure, which contributes to its biological properties. The imidazolidinone moiety is known for its role in various biological activities due to its ability to interact with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with imidazole and imidazolidinone structures often act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit the oxidoreductase activity of enzymes involved in parasite metabolism, which suggests a potential application in treating parasitic infections such as leishmaniasis .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its structural similarity to other bioactive compounds indicates that it may disrupt microbial cell functions or inhibit critical metabolic pathways .

Biological Activity Data

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, including this compound:

- Leishmaniasis Treatment : A study highlighted the effectiveness of imidazole-based compounds against Leishmania species. The compounds exhibited significant leishmanicidal activity against both amastigote and promastigote forms, with low cytotoxicity observed in mammalian cells .

- Antimicrobial Efficacy : Research into related imidazole compounds revealed broad-spectrum antimicrobial activity. These compounds were found to disrupt bacterial cell membranes and inhibit growth, indicating their potential as therapeutic agents against resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole derivatives have shown that modifications to the side chains significantly affect their biological activities. For instance, variations in the alkyl chain length and branching can enhance enzyme inhibition and antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Aminopropyl)imidazolidin-2-one hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, coupling 3-aminopropylamine with imidazolidin-2-one precursors under controlled pH and temperature conditions can yield the target compound. Reagents like thionyl chloride may facilitate acylation steps, while solvents such as dichloromethane or ethanol are used for reflux. Purification via column chromatography or recrystallization is critical to remove byproducts like unreacted amines or residual solvents, which can affect yield (≥75%) and HPLC purity (>95%) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 1-(3-Aminopropyl)imidazolidin-2-one hydrochloride?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray diffraction (single-crystal) provides absolute stereochemistry if suitable crystals are obtained. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using acetonitrile/water gradients to resolve impurities .

Q. What are the critical considerations for safe handling and storage of 1-(3-Aminopropyl)imidazolidin-2-one hydrochloride in laboratory settings?

- Methodological Answer: The compound is hygroscopic and should be stored in airtight containers under anhydrous conditions at room temperature. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritation (H315, H319). Work should be conducted in a fume hood to minimize inhalation risks (H335), and spills must be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software be applied to determine the molecular conformation of 1-(3-Aminopropyl)imidazolidin-2-one hydrochloride?

- Methodological Answer: SHELX programs (e.g., SHELXL) refine crystallographic data by optimizing atomic displacement parameters and resolving twinning or disorder. For this compound, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and integration via SAINT ensures high-resolution (<1.0 Å) structures. Hydrogen bonding networks (e.g., N–H···Cl interactions) can be analyzed using Olex2 visualization tools .

Q. What strategies resolve contradictions in reported synthetic yields of 1-(3-Aminopropyl)imidazolidin-2-one hydrochloride when varying solvent systems or catalysts?

- Methodological Answer: Systematic screening of polar aprotic solvents (DMF vs. DMSO) and catalysts (e.g., triethylamine vs. DBU) can identify optimal conditions. For instance, DMF may enhance nucleophilicity of the amine group, improving coupling efficiency. Yield discrepancies (>20% variation) should be cross-validated via kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation .

Q. How does the imidazolidinone ring’s electronic environment influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The ring’s electron-deficient carbonyl group activates adjacent positions for nucleophilic attack. Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces, predicting regioselectivity. Experimentally, substituting the 3-aminopropyl chain with electron-withdrawing groups (e.g., nitro) alters reaction rates in SNAr mechanisms, as observed in kinetic isotope effect studies .

Q. What in vitro assays are suitable for investigating the biological activity of 1-(3-Aminopropyl)imidazolidin-2-one hydrochloride, and how should interference from the hydrochloride counterion be addressed?

- Methodological Answer: Cell-based assays (e.g., luciferase reporter systems) require counterion controls, as chloride ions may affect intracellular osmolality. Pre-treatment with ion-exchange resins (e.g., Dowex-1) can remove HCl. For enzyme inhibition studies (e.g., kinases), competitive binding assays using fluorogenic substrates (e.g., ATP-γ-S) minimize false positives from ionic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.